2,4-Dimethylpyrimidine

Description

Properties

IUPAC Name |

2,4-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCOWOCKUQWYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162385 | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-54-5 | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMIDINE, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids. The strategic placement of two methyl groups on this core at positions 2 and 4 imparts specific chemical properties that make this compound a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features and reactivity are of considerable interest to researchers in medicinal chemistry and drug development for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound.

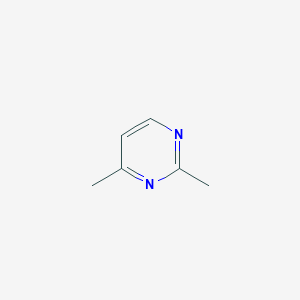

Chemical Structure

The chemical structure of this compound is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with methyl groups substituted at the 2 and 4 positions.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -2 °C | [3] |

| Boiling Point | 151.2 °C at 760 mmHg | [2] |

| Density | 0.997 g/cm³ (calculated) | [4] |

| Refractive Index | 1.4880 | [3] |

| pKa | 2.38 ± 0.20 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [2][3] |

Table 1: Physicochemical Properties of this compound.

Structural and Identification Data

For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.

| Identifier | Value | Reference(s) |

| CAS Number | 14331-54-5 | [1] |

| IUPAC Name | This compound | [5] |

| SMILES | CC1=NC(=NC=C1)C | [5] |

| InChI | InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | [5] |

| InChIKey | PMCOWOCKUQWYRL-UHFFFAOYSA-N | [1] |

Table 2: Structural and Identification Data for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Pinner synthesis being a classical and widely applicable route.[6][7][8] This method involves the condensation of a β-dicarbonyl compound with an amidine. For this compound, acetylacetone serves as the β-dicarbonyl component and acetamidine is the amidine.

Representative Experimental Protocol: Pinner Synthesis

Caption: Pinner synthesis of this compound.

Materials:

-

Acetylacetone

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base, acetamidine. Sodium chloride precipitates during this step.

-

The mixture is cooled in an ice bath, and acetylacetone is added dropwise with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

The ethanol is removed from the filtrate under reduced pressure.

-

The resulting residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts and unreacted starting materials.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

Spectral Data and Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 108, corresponding to its molecular weight.[1] The fragmentation pattern provides further structural information.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are characteristic of its symmetric structure. A general protocol for acquiring NMR spectra is as follows:

Experimental Protocol for NMR Spectroscopy:

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A singlet for the two equivalent methyl groups at the 2- and 4-positions.

-

Two distinct signals for the aromatic protons at the 5- and 6-positions, likely appearing as doublets due to coupling with each other.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Signals corresponding to the two equivalent methyl carbons.

-

Signals for the carbon atoms of the pyrimidine ring. Due to the symmetry, fewer signals than the total number of carbons might be observed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the aromatic C-H and C=N stretching vibrations, as well as C-H bending vibrations of the methyl groups.

Experimental Protocol for IR Spectroscopy:

-

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

-

~3050 cm⁻¹: Aromatic C-H stretching

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl groups)

-

~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations

-

~1450-1375 cm⁻¹: C-H bending of methyl groups

Reactivity and Chemical Behavior

The pyrimidine ring is electron-deficient, which influences the reactivity of this compound. The nitrogen atoms decrease the electron density in the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it is more prone to nucleophilic attack.

The methyl groups at positions 2 and 4 are activated by the electron-withdrawing nature of the pyrimidine ring. The protons on these methyl groups are acidic and can be removed by a strong base to form a carbanion. This carbanion can then participate in various reactions, such as condensation with aldehydes and ketones.

Role in Drug Development and Research

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[2] Its versatile reactivity allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the pyrimidine scaffold is a core component of many kinase inhibitors used in cancer therapy. While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are designed to target a wide range of enzymes and receptors.

Caption: Role of this compound in a drug development workflow.

Conclusion

This compound is a chemically significant molecule with well-defined structural and physicochemical properties. Its synthesis is readily achievable through established methods like the Pinner synthesis, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The reactivity of the pyrimidine ring and its methyl substituents makes it a versatile building block for the synthesis of a wide array of more complex molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and reactivity of this compound is essential for its effective utilization in the design and synthesis of novel therapeutic agents and other functional organic materials.

References

- 1. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]

- 2. This compound [myskinrecipes.com]

- 3. Pyrimidine, 2,4-dimethyl- (6CI,7CI,8CI,9CI) CAS#: 14331-54-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CID 142213109 | C12H16N4 | CID 142213109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. mdpi.com [mdpi.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Synthesis of 2,4-Dimethylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylpyrimidine from the precursor's acetylacetone and urea. The primary route for this synthesis is a cyclocondensation reaction, a fundamental process in heterocyclic chemistry. This document outlines the reaction mechanism, detailed experimental protocols, and characterization data for the resulting product.

Introduction

Pyrimidine and its derivatives are a critical class of heterocyclic compounds, forming the core structure of nucleobases and a wide array of pharmacologically active molecules. The synthesis of substituted pyrimidines is, therefore, a subject of significant interest in medicinal chemistry and drug development. The reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and urea or a urea derivative, provides a straightforward and efficient method for constructing the pyrimidine ring. This guide focuses on the specific synthesis of this compound, which proceeds via the formation of its tautomeric isomer, 2-hydroxy-4,6-dimethylpyrimidine.

Reaction Mechanism and Pathway

The synthesis of 2-hydroxy-4,6-dimethylpyrimidine from acetylacetone and urea is an acid-catalyzed cyclocondensation reaction. The generally accepted mechanism involves the following key steps:

-

Enolization: Acetylacetone, a β-diketone, exists in equilibrium with its enol tautomer. This enolization is often facilitated by the acidic or basic conditions of the reaction.

-

Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile and attacks one of the carbonyl carbons of acetylacetone.

-

Second Nucleophilic Attack: The second amino group of urea then attacks the remaining carbonyl carbon of the acetylacetone moiety.

-

Cyclization and Dehydration: Following the nucleophilic attacks, an intramolecular cyclization occurs, leading to the formation of a dihydroxytetrahydropyrimidine intermediate. This intermediate then undergoes dehydration (loss of two water molecules) to yield the more stable aromatic 2-hydroxy-4,6-dimethylpyrimidine.

The final product, 2-hydroxy-4,6-dimethylpyrimidine, exists in a tautomeric equilibrium with 4,6-dimethylpyrimidin-2(1H)-one. For the purpose of this guide, the product will be referred to by its hydroxy-pyrimidine name, which is a common representation.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.[1][2]

Materials and Equipment

-

Reactants:

-

Urea (CH₄N₂O)

-

Acetylacetone (C₅H₈O₂)

-

-

Solvent:

-

Methanol (CH₃OH) or Isopropanol (C₃H₈O)

-

-

Catalyst:

-

Hydrogen chloride (HCl) solution in the chosen alcohol

-

-

Neutralizing Agent:

-

Aqueous solution of an alkali metal hydroxide (e.g., Sodium Hydroxide, NaOH)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine urea (0.5 mole) and acetylacetone (0.53 mole).

-

Solvent Addition: Add 200 mL of methanol to the flask.

-

Heating and Catalyst Addition: Begin stirring and heat the mixture to approximately 52°C. Once the temperature is stable, add a 40% solution of hydrogen chloride in methanol (68 g).

-

Reflux: Maintain the reaction mixture at reflux with continuous stirring for 3 hours.

-

Isolation of Hydrochloride Salt: After the reflux period, cool the reaction mixture to room temperature. The hydrochloride salt of the product will precipitate as a solid.

-

Filtration and Drying: Collect the solid precipitate by vacuum filtration and dry it to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.

Neutralization to 2-Hydroxy-4,6-dimethylpyrimidine[1]

-

Dissolution: Dissolve the dried 2-hydroxy-4,6-dimethylpyrimidine hydrochloride in water.

-

Neutralization: Slowly add a 35-50% aqueous solution of sodium hydroxide until the solution is neutralized.

-

Precipitation and Isolation: The free base, 2-hydroxy-4,6-dimethylpyrimidine, will precipitate out of the solution. Allow the mixture to stand for 1-5 hours to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by filtration, wash with cold water, and dry at room temperature.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.

Table 1: Reactant and Solvent Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Quantity |

| Urea | CH₄N₂O | 60.06 | 0.5 | 30 g |

| Acetylacetone | C₅H₈O₂ | 100.12 | 0.53 | 53 g |

| Methanol | CH₃OH | 32.04 | - | 200 mL |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | 52°C to Reflux | [1][2] |

| Reaction Time | 2-3 hours | [1][2] |

| Catalyst | Hydrogen Chloride | [1][2] |

| Reported Yield | 80-90% | [1][2] |

Product Characterization

The final product, this compound (or its tautomer 2-hydroxy-4,6-dimethylpyrimidine), should be characterized to confirm its identity and purity.

Table 3: Physical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride: 265-270°C (decomposition)[1][2] |

| Mass Spectrum (EI) | Major m/z peaks: 108 (M+), 107, 80, 67, 53, 42[3] |

| ¹H NMR | Data not explicitly found in the searched literature for the final product. |

| ¹³C NMR | Data not explicitly found in the searched literature for the final product. |

| Infrared (IR) | Data not explicitly found in the searched literature for the final product. |

Note on Characterization Data: While a comprehensive set of spectroscopic data for this compound was not available in the searched literature, the provided mass spectrum data from the NIST WebBook serves as a key identifier.[3] For rigorous confirmation of the synthesized product, it is recommended that researchers acquire and analyze the ¹H NMR, ¹³C NMR, and IR spectra and compare them with expected values or reference spectra if they become available.

References

Technical Guide to 2,4-Dimethylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dimethylpyrimidine, a key heterocyclic organic compound. It covers its fundamental physicochemical properties, a detailed experimental protocol for the synthesis of a related pyrimidine derivative, and a conceptual workflow illustrating its potential application in drug discovery. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and pharmaceutical research.

Core Properties of this compound

This compound is a derivative of pyrimidine, an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. The presence of two methyl groups at the 2 and 4 positions influences its reactivity and physical properties.

Data Presentation: Physicochemical Properties

The essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 14331-54-5 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| IUPAC Name | This compound |

Experimental Protocols: Synthesis of a Substituted Pyrimidine

While a specific protocol for the direct synthesis of this compound is not detailed here, a representative and analogous procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is provided. This reaction illustrates a common and fundamental method for constructing the pyrimidine core, which can be conceptually adapted by researchers. The synthesis involves the condensation of a guanidine salt with a β-dicarbonyl compound, in this case, acetylacetone.

Reaction: Synthesis of 2-Amino-4,6-dimethylpyrimidine

Materials:

-

Guanidine nitrate (135.5 parts by weight)

-

Sodium carbonate (83.5 parts by weight)

-

Acetylacetone (100 parts by weight)

-

Water (250 parts by weight)

-

2.5% Brine solution

-

Activated carbon

Procedure:

-

To 250 parts of water in a suitable reaction vessel, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone to form a slurry.

-

Heat the slurry to a temperature of 95-100°C for a duration of two hours. During this time, the formation of large crystals should be observed.

-

After the two-hour heating period, cool the slurry to room temperature.

-

Dilute the cooled slurry with water to a total volume of 488 parts.

-

Further, cool the mixture to 10°C and hold at this temperature for one hour to ensure complete crystallization.

-

Filter the slurry to collect the crystalline product.

-

Wash the filter cake with 75 parts of a 2.5% brine solution cooled to 5-10°C and then dry by suction.

-

For purification, add the wet cake to 330 parts of water and heat to 85-90°C to dissolve the product.

-

Add 4.4 parts of activated carbon to the hot solution and clarify by filtration after 15 minutes.

-

To the hot filtrate, add 95 parts of salt to precipitate the purified product. Stir the resulting slurry for 10 minutes.

-

Cool the slurry to 15°C, stir for an additional 15 minutes, and then filter to collect the purified 2-amino-4,6-dimethylpyrimidine.

-

Wash the final product with 30 parts of water cooled to 5-10°C, followed by suction drying, and then final drying in an oven at 50°C.

Application in Drug Discovery: A Conceptual Workflow

Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous antiviral and anticancer drugs. This compound can serve as a versatile starting material or intermediate in the synthesis of more complex, biologically active molecules. The following diagram illustrates a conceptual workflow for the development of a novel kinase inhibitor, a common strategy in oncology drug discovery, starting from a functionalized pyrimidine derivative.

Caption: Conceptual workflow for drug discovery using a pyrimidine core.

Physical Properties of 2,4-Dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2,4-dimethylpyrimidine, with a core focus on its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering both reported data and detailed experimental protocols.

Core Physical Properties

This compound, a substituted derivative of the pyrimidine heterocyclic aromatic organic compound, presents as a compound with distinct physical characteristics relevant to its handling, purification, and application in various chemical processes.

Quantitative Data on Boiling Point

The boiling point of a substance is a critical physical constant, indicative of its volatility and the strength of intermolecular forces. For this compound, the available data is a calculated value. Experimental verification is recommended for applications requiring a high degree of precision.

| Property | Value | Pressure | Data Type | Source |

| Boiling Point | 151.235 °C | 760 mmHg | Calculated | [1] |

Experimental Protocols for Boiling Point Determination

To facilitate the experimental verification of the boiling point of this compound, two common and reliable methods are detailed below: the Thiele Tube method for small-scale determination and the Simple Distillation method for larger quantities, which also serves as a purification step.

Thiele Tube Method

This method is advantageous for its use of small sample volumes (less than 1 mL).[2]

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (Bunsen burner or heating mantle)

-

High-boiling mineral oil

Procedure:

-

Add a small sample (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[2] This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2]

-

Record the atmospheric pressure at the time of the experiment.

Simple Distillation Method

For larger quantities of this compound (>5 mL), a simple distillation can be employed to both purify the compound and determine its boiling point.[3]

Apparatus:

-

Distilling flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stand

Procedure:

-

Place 5-10 mL of this compound into the distilling flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the distillation apparatus as shown in the workflow diagram below. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.

-

Begin circulating cold water through the condenser.

-

Gently heat the distilling flask using a heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the liquid is actively boiling and there is a steady condensation of the liquid in the condenser. Record this temperature range.

-

Collect the distilled this compound in the receiving flask.

-

Record the barometric pressure.

Mandatory Visualizations

To further elucidate the experimental and logical frameworks discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for Boiling Point Determination.

Caption: Pyrimidine Synthesis Pathway.

References

2,4-Dimethylpyrimidine: A Versatile Heterocyclic Building Block for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,4-Dimethylpyrimidine stands as a cornerstone heterocyclic scaffold in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural features and versatile reactivity make it an invaluable building block for the creation of complex molecules with diverse and significant biological and physical properties. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key reactions, and applications, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Physicochemical and Spectroscopic Data

A clear understanding of the fundamental properties of this compound is essential for its effective use. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| CAS Number | 14331-54-5 | [1][2] |

| Boiling Point | 151.2°C at 760 mmHg | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Storage Conditions | 2-8°C, dry and sealed | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| Mass Spectrometry (EI) | Major fragments (m/z) and relative intensities can be found in the NIST WebBook. | [1] |

| UV/Visible Spectrum | Spectral data is available in the NIST WebBook. | [1] |

Synthesis of the this compound Core

The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with several reliable methods available. The most common approach for constructing the this compound scaffold involves the condensation of a 1,3-dicarbonyl compound with a nitrogen-containing reagent.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine core, which can be adapted for this compound.

Caption: A generalized workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is adapted from a patented method for the synthesis of a common this compound derivative, 2-amino-4,6-dimethylpyrimidine, which is a valuable intermediate.[5]

Reactants:

-

Guanidine salt (e.g., guanidine nitrate)

-

Acetylacetone

-

Aqueous alkaline medium (e.g., sodium carbonate solution)

Procedure:

-

Prepare a slurry of acetylacetone and guanidine nitrate in a reaction vessel.

-

Gradually add an aqueous solution of sodium carbonate to the slurry while maintaining the temperature at 95-100°C. The addition is typically carried out over 2 hours.

-

After the addition is complete, stir the reaction mixture for an additional 15 minutes at 95-100°C.

-

Cool the reaction mixture to room temperature and then dilute with water.

-

Continue cooling to 10°C and hold at this temperature for 1 hour to allow for product precipitation.

-

Filter the slurry to collect the crude product.

-

Wash the filter cake with a cold brine solution.

-

For purification, dissolve the wet cake in hot water (85-90°C).

-

Treat the hot solution with activated carbon and clarify by filtration.

-

Add salt to the hot filtrate to induce precipitation and stir for 10 minutes.

-

Cool the slurry to 15°C, stir for 15 minutes, and then filter to collect the purified product.

-

Wash the cake with cold water and dry at 50°C.

Key Reactions and Functionalization

The this compound core offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. The methyl groups at the C2 and C4 positions are particularly reactive.

Reactivity of the Methyl Groups

The methyl groups at the 2- and 4-positions of the pyrimidine ring are "active" due to the electron-withdrawing nature of the heterocyclic ring.[6] This enhanced acidity of the methyl protons allows them to participate in condensation reactions, similar to the methyl groups in 2,4-dinitrotoluene.[6]

Reaction Scheme: Aldol-Type Condensation

A common reaction involving the active methyl groups is an aldol-type condensation with aldehydes, such as benzaldehyde, to form styryl-pyrimidines.[6] This reaction can be catalyzed by acids, Lewis acids, or strong bases.[6]

Caption: Aldol-type condensation of this compound.

Experimental Protocol: General Procedure for Aldol-Type Condensation

The following is a general procedure based on reactions of similar methyl-pyrimidines.[6]

Reactants:

-

This compound

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Catalyst (e.g., ZnCl₂, acetic anhydride, or a strong organic base)

-

Solvent (if not solvent-free)

Procedure:

-

In a suitable reaction flask, combine this compound, the aldehyde, and the catalyst.

-

If a solvent is used, add it to the mixture.

-

Heat the reaction mixture under reflux, or stir at room temperature if using a highly active catalyst. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

If the product precipitates, it can be collected by filtration. Otherwise, an aqueous workup followed by extraction with an organic solvent may be necessary.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in a wide range of biologically active compounds.

Table 3: Examples of Biologically Active this compound Derivatives

| Derivative Class | Biological Activity | Application | Reference |

| 5-Substituted Pyrimidines | Antidiabetic, Anticancer | Drug Discovery | [7] |

| 2-Amino-4,6-dimethylpyrimidine Analogs | Antitumor | Drug Discovery | [8] |

| Thiosubstituted Pyrimidines | Anthelmintic | Veterinary Medicine | [9] |

| General Derivatives | Antiviral, Anticancer, Herbicidal, Fungicidal | Pharmaceuticals, Agrochemicals | [3] |

| Lemborexant Intermediate | Orexin Receptor Antagonist | Treatment of Insomnia | [10][11] |

Signaling Pathway Involvement

The following diagram illustrates a simplified, conceptual representation of how a this compound-based inhibitor might interact with a kinase signaling pathway.

Caption: Kinase inhibition by a pyrimidine derivative.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its accessible synthesis, predictable reactivity, and the significant biological activity of its derivatives ensure its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. The data and protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this remarkable scaffold in their respective fields.

References

- 1. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]

- 2. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]

- 3. This compound [myskinrecipes.com]

- 4. CAS 14331-54-5: Pyrimidine, 2,4-dimethyl- (6CI,7CI,8CI,9CI) [cymitquimica.com]

- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sjomr.org.in [sjomr.org.in]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 11. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]

Initial Characterization of Novel 2,4-Dimethylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel 2,4-dimethylpyrimidine derivatives, focusing on their synthesis, biological activities, and the experimental methodologies employed. The information is compiled from recent studies and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

The synthesis of 2,4-disubstituted pyrimidine derivatives is a cornerstone of medicinal chemistry, providing a scaffold for a diverse range of biologically active molecules. Several synthetic strategies have been developed to access these compounds, often tailored to the desired substitution pattern.

A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. This approach allows for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring. For instance, the synthesis of 2,4-diaminopyrimidine derivatives often starts from 2,4-diamino-6-chloropyrimidine, which can be further modified through nucleophilic substitution and Suzuki coupling reactions to introduce a variety of side chains.[1][2]

One patented method for the synthesis of 2,4-diamino-6-substituted pyrimidines involves the reaction of 2,4-diamino-6-chloropyrimidine with nucleophiles generated from alcohols and sodium hydride in dry DMSO.[2] Subsequent iodination and Suzuki coupling reactions allow for the introduction of aryl groups at the 5-position.[1]

Another approach for synthesizing pyrimidine derivatives is through the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides.[3] This method is particularly useful for preparing C4-heteroatom substituted pyrimidines. The use of microwave-assisted conditions has been shown to improve reaction efficiency in some cases.[3]

The synthesis of 2,4-dimethylpyrimidin-5-ol, an intermediate in the synthesis of some pharmaceuticals, can be achieved by reacting a nitrophenyl compound with N,N-dimethylformamide diethyl acetal.[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases.[5][6]

Anticancer Activity

A significant area of research has focused on the anticancer properties of 2,4-disubstituted pyrimidines. These compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.

Notably, several studies have focused on their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7][8][9] Mutations in EGFR, such as L858R and T790M, can lead to resistance to standard cancer therapies. Novel 2,4-diaryl pyrimidine derivatives have been designed and synthesized to selectively target these mutant forms of EGFR.[8][9] For example, compound 8l, a 2,4-diaryl pyrimidine derivative, demonstrated excellent inhibitory activity against EGFR double mutants with an IC50 value of 0.26 nM and potent anti-tumor efficacy in a xenograft model.[9] Another promising compound, 8a, showed an IC50 of 4.1 nM against EGFR L858R/T790M mutants and significantly inhibited tumor growth in xenograft models.[8]

Furthermore, 2,4-dianilinopyrimidine derivatives have been identified as potent Focal Adhesion Kinase (FAK) inhibitors, with compound 8a displaying an IC50 of 0.047 µM against FAK and potent antiproliferative effects against H1975 and A431 cancer cell lines.[10] Some 2,4-diaminopyrimidine derivatives have also shown potent antitumor activities against various cancer cell lines, including A549, HCT-116, PC-3, and MCF-7.[11] The mechanism of action for some of these compounds involves inducing apoptosis and causing cell cycle arrest.[11]

Antimicrobial and Anti-inflammatory Activities

Pyrimidine derivatives have also been reported to possess significant antimicrobial and anti-inflammatory activities.[5] The pyrimidine nucleus is a fundamental component of DNA and RNA, making it a logical scaffold for developing agents that interfere with microbial growth.[5][12]

Anti-Tubercular Activity

Researchers have designed and synthesized 2,4-diaminopyrimidine derivatives as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a crucial enzyme in the folate metabolic pathway of the tuberculosis-causing bacterium.[1][2] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death.[2] Compound 16l, for instance, exhibited good anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[2]

Other Biological Activities

The diverse biological profile of pyrimidine derivatives also includes anticonvulsant and antihistaminic properties.[5] Additionally, certain derivatives have been investigated as protein kinase C theta (PKCθ) inhibitors, which have therapeutic potential in T-cell-mediated diseases.[13]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected novel 2,4-disubstituted pyrimidine derivatives.

Table 1: Anticancer Activity of 2,4-Diaryl Pyrimidine Derivatives as EGFR Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| 8l | EGFR L858R/T790M | 0.26 | H1975 | 0.008 | [9] |

| 8a | EGFR L858R/T790M | 4.1 | NCI-H1975 | 0.059 | [8] |

| 8 | EGFR-L858R/T790M TK | 0.0064 | H1975 | 0.170 | [7] |

Table 2: Anticancer Activity of 2,4-Dianilinopyrimidine Derivatives as FAK Inhibitors

| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |

| 8a | FAK | 0.047 | H1975 | 0.044 | [10] |

| 8a | FAK | 0.047 | A431 | 0.119 | [10] |

| 8c | FAK | 0.030 | - | - | [10] |

| 8d | FAK | 0.040 | - | - | [10] |

Table 3: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 9k | A549 | 2.14 | [11] |

| 9k | HCT-116 | 3.59 | [11] |

| 9k | PC-3 | 5.52 | [11] |

| 9k | MCF-7 | 3.69 | [11] |

| 13f | A549 | 1.98 | [11] |

| 13f | HCT-116 | 2.78 | [11] |

| 13f | PC-3 | 4.27 | [11] |

| 13f | MCF-7 | 4.01 | [11] |

Table 4: Anti-Tubercular Activity of 2,4-Diaminopyrimidine Derivatives

| Compound | Target | MIC (µg/mL) | Reference |

| 16l | Mtb H37Ra | 6.25 | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and biological evaluation of 2,4-disubstituted pyrimidine derivatives, based on the reviewed literature.

General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives[1][2]

-

Chlorination: 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.

-

Nucleophilic Substitution: The 6-chloro substituent is displaced by a nucleophile, such as an alkoxide, to introduce a desired side chain. This reaction is typically carried out in a dry solvent like DMSO or THF with a base like sodium hydride.

-

Iodination: The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide in a suitable solvent like acetonitrile.

-

Suzuki Coupling: The 5-iodo derivative is then subjected to a Suzuki coupling reaction with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture such as EtOH/toluene/H2O or THF/H2O to introduce the aryl group.

-

Deprotection (if applicable): If protecting groups were used for any functional groups on the side chains, they are removed in the final step.

In Vitro Anticancer Activity Assay (MTT Assay)[14]

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HEPG-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Caption: Inhibition of the EGFR signaling pathway by a 2,4-diaryl pyrimidine derivative.

Caption: Inhibition of the FAK signaling pathway by a 2,4-dianilinopyrimidine derivative.

Caption: Mechanism of action for anti-tubercular 2,4-diaminopyrimidine derivatives.

References

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2,4-diaryl pyrimidine derivatives as selective EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. bu.edu.eg [bu.edu.eg]

- 13. researchgate.net [researchgate.net]

The Core Mechanisms of Pyrimidine Synthesis: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biochemical reactions underpinning pyrimidine synthesis. Pyrimidine nucleotides are essential precursors for the synthesis of DNA, RNA, and various coenzymes, making their biosynthetic pathways critical for cell proliferation and survival. Consequently, the enzymes involved in these pathways are significant targets for therapeutic intervention in cancer, immunomodulatory, and infectious diseases. This document details the core mechanisms of both the de novo and salvage pathways of pyrimidine synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved biochemical logic.

The De Novo Pyrimidine Synthesis Pathway

The de novo pathway constructs the pyrimidine ring from simple precursor molecules: bicarbonate, glutamine, and aspartate. This energy-intensive process is tightly regulated to meet the cell's demand for pyrimidine nucleotides.[1] The initial three enzymatic activities in mammals are carried out by a single multifunctional protein known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[2] The subsequent steps are catalyzed by individual enzymes, with dihydroorotate dehydrogenase located in the mitochondria, while the final two steps are catalyzed by another bifunctional enzyme, UMP synthase.[3]

Enzymatic Steps and Mechanisms

The de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, involves six key enzymatic steps:

Step 1: Synthesis of Carbamoyl Phosphate

-

Enzyme: Carbamoyl Phosphate Synthetase II (CPS II)[4]

-

Reaction: Glutamine + 2 ATP + HCO₃⁻ → Carbamoyl Phosphate + 2 ADP + Glutamate + Pi[5]

-

Mechanism: This is the committed and rate-limiting step in pyrimidine biosynthesis in mammalian cells.[1][6] CPS II, located in the cytosol, catalyzes a three-step reaction. First, bicarbonate is phosphorylated by ATP to form carboxyphosphate. Second, ammonia, generated from the hydrolysis of glutamine, attacks carboxyphosphate to form carbamate. Finally, a second ATP molecule phosphorylates carbamate to yield carbamoyl phosphate.[7]

Step 2: Synthesis of Carbamoyl Aspartate

-

Enzyme: Aspartate Transcarbamoylase (ATCase)

-

Reaction: Carbamoyl Phosphate + Aspartate → Carbamoyl Aspartate + Pi

-

Mechanism: ATCase catalyzes the condensation of carbamoyl phosphate and aspartate. This reaction is a key regulatory point in bacteria.[8]

Step 3: Ring Closure to form Dihydroorotate

-

Enzyme: Dihydroorotase (DHO)

-

Reaction: Carbamoyl Aspartate ⇌ Dihydroorotate + H₂O[9]

-

Mechanism: DHO catalyzes the reversible intramolecular cyclization of carbamoyl aspartate to form dihydroorotate.[9]

Step 4: Oxidation of Dihydroorotate

-

Enzyme: Dihydroorotate Dehydrogenase (DHODH)

-

Reaction: Dihydroorotate + FMN → Orotate + FMNH₂

-

Mechanism: Located on the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons are transferred to the electron transport chain via ubiquinone.

Step 5: Formation of Orotidine 5'-Monophosphate (OMP)

-

Enzyme: Orotate Phosphoribosyltransferase (OPRTase)

-

Reaction: Orotate + PRPP → Orotidine 5'-Monophosphate (OMP) + PPi[10]

-

Mechanism: OPRTase catalyzes the transfer of a ribose-5-phosphate moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate.[10]

Step 6: Decarboxylation to Uridine 5'-Monophosphate (UMP)

-

Enzyme: OMP Decarboxylase (OMPDC)

-

Reaction: Orotidine 5'-Monophosphate (OMP) → Uridine 5'-Monophosphate (UMP) + CO₂

-

Mechanism: OMP decarboxylase catalyzes the final step in UMP synthesis, the decarboxylation of OMP.

Pathway Logic and Regulation

The de novo pyrimidine synthesis pathway is a highly regulated process to ensure the appropriate supply of pyrimidine nucleotides for cellular needs.

Quantitative Data

The kinetic parameters of the enzymes in the de novo pathway have been characterized in various organisms. The following table summarizes representative kinetic data. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Carbamoyl Phosphate Synthetase II (CPSII) | Syrian Hamster Kidney Cells | NH₃ (high ATP) | 166 | - | [11] |

| NH₃ (low ATP) | 26 | - | [11] | ||

| Bicarbonate | 1400 | - | [11] | ||

| Dihydroorotase (DHO) | Methanococcus jannaschii | N-carbamoyl-L-aspartate (25°C) | 130 ± 20 | 20.3 ± 0.9 | [12] |

| N-carbamoyl-L-aspartate (45°C) | 180 ± 20 | 38 ± 1 | [12] | ||

| Thymidine Kinase | Human Liver | Thymidine | 5 | - | [13] |

| ATP | 90 | - | [13] | ||

| dCTP (inhibitor, Ki) | - | - | [13] |

The Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids and from exogenous sources.[1] This pathway is less energy-intensive than de novo synthesis and is crucial in tissues with low proliferative activity.

Key Enzymes and Reactions

The primary enzymes involved in the pyrimidine salvage pathway are:

-

Uridine Phosphorylase (UP): Catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[14]

-

Thymidine Phosphorylase (TP): Catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.

-

Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to their respective monophosphates.

-

Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP). There are two major isoenzymes, TK1 and TK2, with different cellular localizations and substrate specificities.[15]

Pathway Logic

The salvage pathway provides a mechanism for the cell to efficiently reuse pyrimidine bases and nucleosides, thereby conserving energy.

Quantitative Data

The following table presents kinetic parameters for key enzymes in the pyrimidine salvage pathway.

| Enzyme | Organism/Source | Substrate | Km (µM) | Reference |

| Uridine Phosphorylase 1 (hUP1) | Human | Uridine | - | [14] |

| Phosphate | - | [14] | ||

| Thymidine Kinase | Human Liver | Thymidine | 5 | [13] |

| ATP | 90 | [13] | ||

| Deoxycytidine | 6 | [13] |

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the pyrimidine synthesis pathways.

Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRTase)

This assay measures the conversion of a thioketone derivative of orotate to 4-thio-OMP, which results in a measurable change in absorbance.[12]

-

Principle: The conversion of 4-thio-6-carboxyuracil (thioorotate) to 4-thio-OMP by OPRTase is monitored by the increase in absorbance at 333 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT.

-

Substrates: 250 µM 4-thio-6-carboxyuracil, 250 µM PRPP.

-

Enzyme: Purified OPRTase.

-

-

Procedure:

-

Prepare the reaction mixture containing assay buffer and 4-thio-6-carboxyuracil in a quartz cuvette.

-

Incubate the mixture at 37°C for 1 minute to equilibrate the temperature.

-

Initiate the reaction by adding PRPP.

-

Monitor the increase in absorbance at 333 nm for 3-6 minutes using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conversion of thioorotate to 4-thio-OMP at 333 nm is 10,300 M⁻¹cm⁻¹.[12]

Radiochemical Assay for Dihydroorotase (DHOase)

This assay measures the formation of radiolabeled dihydroorotate from N-carbamyl-L-aspartate.[16]

-

Principle: DHOase activity is determined by measuring the amount of L-5,6-dihydro[¹⁴C]orotate formed from N-[¹⁴C]carbamyl-L-aspartate. The product is separated from the substrate by high-voltage paper electrophoresis.

-

Reagents:

-

Substrate: N-[¹⁴C]carbamyl-L-aspartate.

-

Enzyme: DHOase preparation.

-

Electrophoresis Buffer: Acetic acid/formic acid solution, pH 2.30.

-

-

Procedure:

-

Incubate the N-[¹⁴C]carbamyl-L-aspartate with the DHOase enzyme preparation for a defined time at a specific temperature.

-

Stop the reaction (e.g., by boiling or adding acid).

-

Spot the reaction mixture onto chromatography paper.

-

Separate the substrate and product using high-voltage paper electrophoresis.

-

Quantify the amount of radioactive product by scintillation counting of the corresponding spot.

-

Spectrophotometric Assay for Uridine Phosphorylase (UPase)

This assay measures the increase in absorbance at 290 nm due to the formation of uracil from uridine.[17]

-

Principle: The phosphorolytic cleavage of uridine to uracil and ribose-1-phosphate is monitored by the increase in absorbance at 290 nm, which is characteristic of uracil formation.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Substrate: 10 mM uridine stock solution.

-

Enzyme: Recombinant human uridine phosphorylase.

-

-

Procedure:

-

Set up the reaction in a UV-transparent 96-well plate.

-

Add assay buffer and enzyme solution to the wells. Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the uridine substrate.

-

Immediately measure the increase in absorbance at 290 nm every 30 seconds for 15-30 minutes in a spectrophotometer pre-heated to 37°C.

-

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the kinetic curve.

Radiolabeling and Pulse-Chase Analysis for Measuring De Novo Pyrimidine Biosynthesis Flux

This method quantifies the rate of pyrimidine synthesis by tracing the incorporation of a labeled precursor into the nucleotide pool.[18][19]

-

Principle: Cells are "pulsed" with a radiolabeled precursor (e.g., [¹⁴C]bicarbonate or [³H]uridine) for a short period. The label is then "chased" with an excess of the unlabeled precursor. Samples are collected at different time points during the chase to measure the amount of label incorporated into the pyrimidine nucleotide pool.[19][20]

-

Experimental Workflow:

-

Procedure:

-

Pulse: Incubate cells with a medium containing the radiolabeled precursor for a defined period (e.g., 30 minutes).

-

Chase: Remove the labeling medium, wash the cells, and add a medium containing a high concentration of the corresponding unlabeled precursor.

-

Sample Collection: At various time points during the chase, harvest the cells.

-

Nucleotide Extraction: Extract the nucleotides from the cells (e.g., using perchloric acid).

-

Separation and Quantification: Separate the different nucleotides using techniques like high-performance liquid chromatography (HPLC) and quantify the radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis: The rate of incorporation of the radiolabel into the pyrimidine nucleotide pool reflects the flux through the biosynthetic pathway.

Conclusion

A thorough understanding of the basic mechanisms of pyrimidine synthesis is paramount for researchers in biochemistry, cell biology, and drug development. The intricate regulation of the de novo pathway and the complementary role of the salvage pathway highlight the cell's sophisticated control over nucleotide metabolism. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating these fundamental processes and for the rational design of novel therapeutic agents targeting pyrimidine biosynthesis.

References

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. csirhrdg.res.in [csirhrdg.res.in]

- 4. fiveable.me [fiveable.me]

- 5. m.youtube.com [m.youtube.com]

- 6. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 7. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 8. davuniversity.org [davuniversity.org]

- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid [mdpi.com]

- 11. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic mechanism and inhibition of human liver thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 16. Rapid and sensitive radioassay for dihydroorotase (Journal Article) | OSTI.GOV [osti.gov]

- 17. benchchem.com [benchchem.com]

- 18. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. conductscience.com [conductscience.com]

- 20. Pulse-chase analysis for studying protein synthesis and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with pyrimidine substrates, a critical transformation in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1][2] The protocols detailed below, including both conventional and microwave-assisted methods, are designed to serve as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][3] This palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide or triflate has become a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild reaction conditions.[4][5]

For drug development professionals, the pyrimidine scaffold is of particular interest due to its prevalence in numerous pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[2] The ability to functionalize the pyrimidine ring at various positions through Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.[1]

However, the cross-coupling of pyrimidines can present unique challenges. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines generally reactive substrates.[1] Conversely, the basic nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation or inhibition.[6] Furthermore, sterically hindered pyrimidine boronic acids or halides can impede the key steps of the catalytic cycle, leading to low conversion rates.[6] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful reaction.[3]

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling with pyrimidines is highly dependent on the reaction parameters. The following tables summarize the impact of different catalysts, solvents, and bases on the yield of representative coupling reactions.

Table 1: Catalyst Screening for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

| Catalyst (5 mol%) | Yield (%) |

| Pd(PPh₃)₄ | 65 |

| Pd(dppf)Cl₂ | 58 |

| Pd(OAc)₂ | 35 |

| PdCl₂(PPh₃)₂ | 42 |

| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1] |

Table 2: Solvent Mixture Screening [1]

| Solvent (v/v) | Yield (%) |

| 1,4-Dioxane/H₂O (2:1) | 65 |

| Toluene/H₂O (2:1) | 55 |

| DMF/H₂O (2:1) | 48 |

| Acetonitrile/H₂O (2:1) | 32 |

| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[1] |

Table 3: Base Screening

| Base | Yield (%) |

| K₂CO₃ | 65 |

| Cs₂CO₃ | 62 |

| K₃PO₄ | 59 |

| Na₂CO₃ | 51 |

| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

This protocol is a general guideline and may require optimization for specific substrates, particularly for less reactive chlorides or sterically hindered partners.[3]

Materials:

-

Halogenated pyrimidine (e.g., 2-chloropyrimidine, 4-bromopyrimidine) (1.0 equiv)

-

Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equiv)[3]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[3]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF), potentially with water[6][7]

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the halogenated pyrimidine, the boronic acid/ester, and the base.[3]

-

Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

-

Under a positive pressure of inert gas, add the palladium catalyst and ligand (if used separately).[3]

-

Add the degassed solvent via syringe. If an aqueous system is used, add the degassed water portion.[3] The typical concentration is 0.1-0.5 M.

-

Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.[3]

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times and improve yields.[1]

Materials:

-

Halogenated pyrimidine (0.5 mmol)[1]

-

Aryl or heteroaryl boronic acid (0.5 mmol)[1]

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)[1]

-

Base (e.g., K₂CO₃) (1.5 mmol)[1]

-

Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)[1]

-

10 mL microwave reactor vial with a stir bar[1]

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the boronic acid, and the base.[1]

-

Add the palladium catalyst.[1]

-

Add the degassed solvent mixture.[1]

-

Seal the vial with a cap.[1]

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]

-

After the reaction is complete, allow the vial to cool to room temperature.[1]

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Filter and concentrate the solvent under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Applications of 2,4-Dimethylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Among its many derivatives, 2,4-dimethylpyrimidine and its analogues, particularly 2,4-diaminopyrimidines, have emerged as privileged structures in the design of targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound-based compounds in medicinal chemistry, with a focus on their role as inhibitors of key enzymes in disease pathways, such as kinases and dihydrofolate reductase (DHFR).

Introduction to this compound Scaffolds

The 2,4-disubstituted pyrimidine core is a versatile scaffold that allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents at the 2, 4, 5, and 6 positions can be tailored to interact with specific residues in the active sites of target proteins. This adaptability has led to the development of numerous potent inhibitors for a range of therapeutic targets.

Key Therapeutic Targets

Derivatives of this compound have shown significant inhibitory activity against several important enzyme families, including:

-

Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. 2,4-Diaminopyrimidine derivatives have been successfully developed as inhibitors of:

-

MAPK-activated protein kinase 2 (MK2)

-

c-Met kinase

-

Aurora kinases

-

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids. Its inhibition is a key mechanism for antimicrobial and anticancer therapies.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of various 2,4-diaminopyrimidine derivatives against their respective targets.

Table 1: Inhibition of Kinases by 2,4-Diaminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| MK2-1 | MK2 | 19 | [1] |

| c-Met-1 | c-Met | 33 | [2] |

| AURK-1 | Aurora A | 7.1 | [3] |

| AURK-2 | Aurora B | 25.7 | [3] |

| CDK7-1 | CDK7 | 7.21 | [4] |

Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by Pyrimidine Derivatives

| Compound ID | Organism/Enzyme Source | IC50 (µM) | Reference |

| DHFR-1 | Mycobacterium tuberculosis | 6.25 | [5] |

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates and final compounds based on the 2,4-diaminopyrimidine scaffold.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol describes the synthesis of a key precursor for many 2,4-diaminopyrimidine derivatives.

Materials:

-

Guanidine hydrochloride

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Glacial acetic acid

-

Round-bottomed flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure: [6]

-

Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in anhydrous ethanol (250 ml) in a 1-L round-bottomed flask fitted with a reflux condenser.

-

After the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).

-

In a separate flask, prepare another solution of sodium ethoxide with the same concentration.

-

To the second solution, add guanidine hydrochloride (1.02 moles).

-

Separate the precipitated sodium chloride by filtration.

-

Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.

-

Heat the mixture under reflux for 2 hours.

-

Evaporate the mixture to dryness at atmospheric pressure.

-

Dissolve the solid product in boiling water (325 ml) and acidify with glacial acetic acid (67 ml).

-

Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will separate as yellow needles.

-

Collect the product by filtration and dry.

Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol details the chlorination of 2,4-diamino-6-hydroxypyrimidine, a crucial step for subsequent functionalization.

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure: [5]

-

To a reaction flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) and phosphorus oxychloride (9 mL).

-

Stir the mixture at 97 °C for 17 hours.

-

Slowly add the reaction solution to ice water.

-

Stir the resulting solution at 90 °C for 1 hour.

-

Adjust the pH of the solution to 8 with NaOH solution.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid.

General Procedure for Suzuki Coupling of a Chloropyrimidine

This protocol provides a general method for the palladium-catalyzed cross-coupling of a chloropyrimidine with a boronic acid, a common reaction to introduce aryl or heteroaryl substituents.

Materials:

-

Chloropyrimidine derivative

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or reaction vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating apparatus

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, the corresponding boronic acid, and the base.

-

Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-